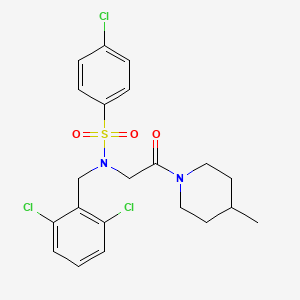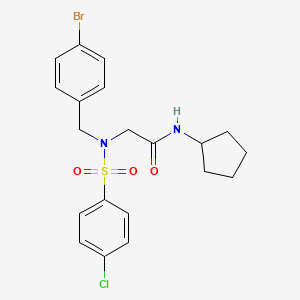
2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1, is a quinone oxidoreductase that plays a crucial role in cellular defense against oxidative stress. It has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and other oxidative stress-related disorders.
Mecanismo De Acción
2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide functions as a quinone oxidoreductase that catalyzes the reduction of quinones to hydroquinones. This process helps to prevent the formation of reactive oxygen species and the subsequent damage to cellular components. 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide also plays a crucial role in the detoxification of carcinogens by converting them into less toxic compounds.
Biochemical and Physiological Effects:
2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have a wide range of biochemical and physiological effects. It helps to prevent oxidative stress by reducing the formation of reactive oxygen species. 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide also plays a crucial role in the detoxification of carcinogens and the prevention of cancer development. It has been shown to protect neurons against oxidative stress and reduce the accumulation of toxic proteins in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is that it can be easily synthesized in the laboratory. It is also highly stable and can be stored for long periods of time. However, one of the limitations of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is that it can be difficult to work with due to its high toxicity. Care must be taken when handling 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide to avoid exposure to toxic fumes and vapors.
Direcciones Futuras
There are many potential future directions for the study of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of research is the development of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide inhibitors for the treatment of cancer. By inhibiting 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, it may be possible to prevent the detoxification of carcinogens and promote cancer cell death. Another area of research is the study of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in neurodegenerative diseases. By understanding the role of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in these diseases, it may be possible to develop new treatments that target this enzyme. Additionally, the study of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in other oxidative stress-related disorders such as cardiovascular disease and diabetes may provide new insights into the mechanisms underlying these diseases.
Métodos De Síntesis
The synthesis of 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide can be achieved through various methods. One of the most common methods is the reaction between 7-methoxy-2-methyl-3-oxoquinoxaline and 3-nitrobenzyl alcohol in the presence of trifluoroacetic acid. The resulting product is then oxidized to form 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. Another method involves the reaction between 2-acetyl-7-methoxyquinoxaline and 3-nitrobenzyl alcohol in the presence of acetic anhydride and sulfuric acid.
Aplicaciones Científicas De Investigación
2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential applications in cancer therapy. It has been shown to play a crucial role in the detoxification of carcinogens and the prevention of cancer development. 2-acetyl-7-methoxy-3-(((3-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons against oxidative stress and reduce the accumulation of toxic proteins in the brain.
Propiedades
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-11(23)18-16(20-15-7-6-14(28-2)9-17(15)21(18)25)10-29-19(24)12-4-3-5-13(8-12)22(26)27/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOQTYZIFOESMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














